
GRN-529
Vue d'ensemble
Description
GRN-529 est un composé chimique développé par Wyeth en tant que modulateur allostérique négatif du récepteur 5 du glutamate métabotropique (mGluR5). Ce composé a été étudié pour ses effets thérapeutiques potentiels dans divers troubles neurologiques et psychiatriques, notamment les troubles du spectre autistique et la dépression .
Applications De Recherche Scientifique
Behavioral Studies in Mouse Models
Research conducted by the National Institutes of Health and Pfizer has demonstrated that GRN-529 can significantly reduce autism-like behaviors in genetically modified mouse models. In particular, studies using BTBR T+tf/J mice—known for their social deficits and repetitive behaviors—revealed that:
- This compound administration led to a marked reduction in repetitive self-grooming behaviors.
- Treated mice exhibited increased social interactions , spending more time engaging with novel conspecifics compared to control groups .
These findings suggest that this compound may address core symptoms associated with autism, such as impaired communication and social interaction.
Efficacy and Safety Profile
In dose-response studies, this compound was administered at varying doses (0.3 to 3.0 mg/kg), showing consistent efficacy without inducing sedation or significant side effects in control assays . The compound's safety profile was further supported by assessments indicating no adverse effects on sexual behavior or motor coordination in rat models .
Applications in Treatment-Resistant Depression
This compound has also been investigated for its potential utility in treating major depressive disorder, particularly among patients classified as treatment-resistant. Key findings include:
- Reduction in Immobility : In forced swim tests, this compound demonstrated a decrease in immobility time, a common indicator of antidepressant efficacy.
- Anxiolytic and Analgesic Effects : The compound also showed promise in alleviating anxiety and pain symptoms associated with depression, suggesting its multifaceted therapeutic potential .
The modulation of mGluR5 by this compound is theorized to provide a novel approach to treating these complex conditions by addressing underlying neurotransmitter imbalances.
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Analyse Biochimique
Biochemical Properties
GRN-529 interacts with the metabotropic glutamate receptor 5 (mGluR5), acting as a negative allosteric modulator . This means that it binds to a site on the receptor different from the active site, changing the receptor’s conformation and reducing its activity .
Cellular Effects
This compound has been shown to influence cell function by modulating the activity of mGluR5 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, mGluR5 is involved in the regulation of intracellular calcium levels, which can affect numerous cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR5, leading to a conformational change in the receptor that reduces its activity . This can result in changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
It has been shown to reduce repetitive behaviors and partially increase sociability in mouse models of autism , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its ability to reduce repetitive behaviors and increase sociability in mouse models of autism suggests that it may have dose-dependent effects .
Metabolic Pathways
As a modulator of mGluR5, it may influence pathways related to glutamate signaling .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a modulator of mGluR5, it is likely to be found wherever these receptors are located, such as the cell membrane .
Méthodes De Préparation
La synthèse de GRN-529 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes:
Formation de la structure de base: La structure de base du this compound est synthétisée par une série de réactions impliquant le couplage de composés aromatiques.
Introduction de groupes fonctionnels: Des groupes fonctionnels tels que le difluorométhoxy et le pyridin-2-yléthynyl sont introduits par des réactions spécifiques, notamment l'halogénation et l'alcynylation.
Assemblage final: Le composé final est assemblé par une série de réactions de couplage, suivie d'une purification pour obtenir le produit souhaité avec une pureté élevée.
Les méthodes de production industrielle du this compound impliqueraient une mise à l'échelle de ces voies de synthèse, l'optimisation des conditions réactionnelles et la garantie d'une qualité et d'un rendement constants.
Analyse Des Réactions Chimiques
GRN-529 subit diverses réactions chimiques, notamment:
Oxydation: this compound peut subir des réactions d'oxydation, en particulier au niveau des cycles aromatiques, conduisant à la formation de dérivés oxydés.
Réduction: Des réactions de réduction peuvent se produire au niveau du groupe carbonyle, le convertissant en alcool.
Substitution: Des réactions de substitution peuvent se produire au niveau des cycles aromatiques, où les groupes fonctionnels peuvent être remplacés par d'autres substituants.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
This compound a été largement étudié pour ses applications thérapeutiques potentielles dans divers domaines:
Chimie: En chimie, this compound sert de composé modèle pour étudier les effets de la modulation allostérique négative sur les récepteurs du glutamate métabotropique.
Biologie: En recherche biologique, this compound est utilisé pour étudier le rôle du mGluR5 dans les troubles neurologiques et psychiatriques.
Médecine: En médecine, this compound s'est avéré prometteur pour réduire les comportements répétitifs et améliorer la sociabilité chez les modèles murins de troubles du spectre autistique. .
Mécanisme d'action
This compound exerce ses effets en agissant comme un modulateur allostérique négatif du récepteur 5 du glutamate métabotropique (mGluR5). Cela signifie que this compound se lie à un site sur le récepteur qui est distinct du site actif, conduisant à un changement conformationnel qui réduit l'activité du récepteur. En modulant l'activité du mGluR5, this compound peut réduire l'hyperactivité des récepteurs du glutamate, qui est impliquée dans divers troubles neurologiques et psychiatriques .
Mécanisme D'action
GRN-529 exerts its effects by acting as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This means that this compound binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. By modulating the activity of mGluR5, this compound can reduce glutamate receptor hyperactivity, which is implicated in various neurological and psychiatric disorders .
Comparaison Avec Des Composés Similaires
GRN-529 est unique en termes de sa haute sélectivité et de sa puissance en tant que modulateur allostérique négatif du mGluR5. Des composés similaires comprennent:
Fenobam: Un autre modulateur allostérique négatif du mGluR5, mais avec des propriétés pharmacocinétiques différentes.
MPEP (2-méthyl-6-(phényléthynyl)pyridine): Un antagoniste prototypique du mGluR5 qui a été largement étudié pour ses effets sur les récepteurs du glutamate.
MTEP (3-((2-méthyl-4-thiazolyl)éthynyl)pyridine): Un autre antagoniste du mGluR5 avec des propriétés similaires à celles du MPEP.
This compound se distingue par son affinité de liaison spécifique et son efficacité dans la modulation de l'activité du mGluR5, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Activité Biologique
GRN-529 is a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neuropsychiatric disorders. Its biological activity has been extensively studied, particularly concerning its potential therapeutic applications for conditions such as autism spectrum disorders (ASD) and depression. This article details the biological activity of this compound, highlighting its mechanisms, effects in animal models, and relevant research findings.
This compound operates by binding to a site on the mGluR5 receptor distinct from the glutamate binding site. This binding reduces the receptor's ability to activate downstream signaling pathways even in the presence of glutamate, thereby modulating excitatory neurotransmission without directly blocking the receptor's primary action site. This mechanism differentiates this compound from traditional antagonists, offering a potentially safer profile for therapeutic use .
Efficacy in Animal Models
Research has demonstrated that this compound significantly impacts behavior in animal models, particularly in BTBR mice, which are commonly used to study autism-like behaviors. Key findings include:
- Reduction of Repetitive Behaviors : this compound effectively reduced repetitive self-grooming behaviors in BTBR mice at doses that did not induce sedation. This was observed across multiple cohorts and confirmed by various studies .
- Improvement in Social Interaction : Treatment with this compound resulted in increased social interactions among BTBR mice. For instance, these mice spent more time engaging with novel social stimuli compared to controls, indicating enhanced sociability .
- Dose-Dependent Effects : The compound exhibited a dose-dependent relationship between receptor occupancy and behavioral outcomes, with effective doses ranging from 0.3 to 3.0 mg/kg .
The following table summarizes key studies on this compound's effects in animal models:
Case Studies and Clinical Implications
The implications of this compound extend beyond animal studies, suggesting potential therapeutic applications for human neuropsychiatric conditions:
- Autism Spectrum Disorders : Given its effects on reducing repetitive behaviors and enhancing social interaction, this compound may serve as a promising candidate for treating ASD. The modulation of mGluR5 is particularly relevant due to its role in synaptic plasticity and neurotransmission associated with social behaviors .
- Depression and Anxiety : Preliminary research indicates that this compound may also have efficacy in models of depression and anxiety, as mGluR5 is involved in mood regulation pathways . Further clinical trials are necessary to explore these potential benefits.
Propriétés
IUPAC Name |
[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMSIRHBAVREW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030348 | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253291-12-1 | |
Record name | [4-(Difluoromethoxy)-3-[2-(2-pyridinyl)ethynyl]phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253291-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GRN-529 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253291121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Difluoromethoxy)-3-(2-pyridinylethynyl)phenyl](5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501030348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GRN-529 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77QDV7E9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.